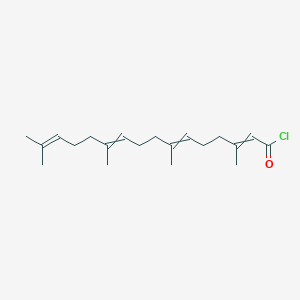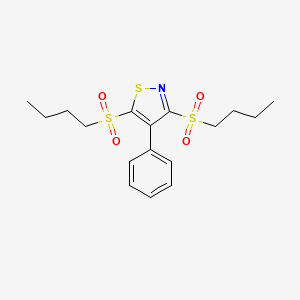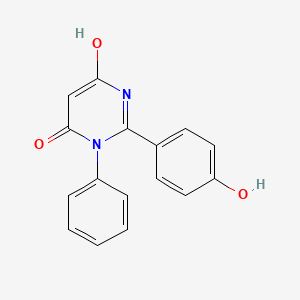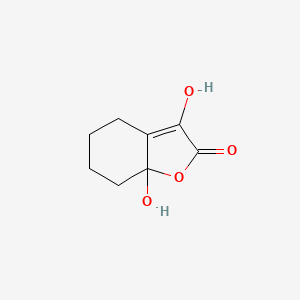
3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is a complex organic compound that belongs to the class of benzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one typically involves multi-step organic reactions. Common starting materials might include phenols and aldehydes, which undergo cyclization and hydroxylation reactions under controlled conditions. Specific catalysts and solvents are often used to facilitate these reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It might bind to specific receptors, modulating cellular responses.
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Dihydrobenzofuran: A reduced form with similar properties.
Hydroxybenzofuran: Compounds with hydroxyl groups attached to the benzofuran ring.
Uniqueness
3,7a-Dihydroxy-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is unique due to its specific hydroxylation pattern and tetrahydrofuran ring, which might confer distinct biological activities and chemical reactivity compared to other benzofurans.
Propriétés
Numéro CAS |
65950-29-0 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
3,7a-dihydroxy-4,5,6,7-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C8H10O4/c9-6-5-3-1-2-4-8(5,11)12-7(6)10/h9,11H,1-4H2 |
Clé InChI |
RNECENSSPHIZQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(=C(C(=O)O2)O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


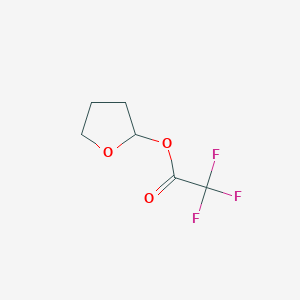
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
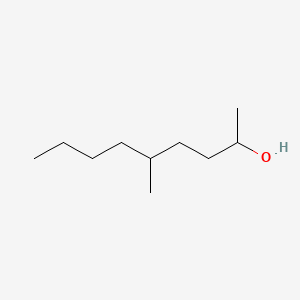
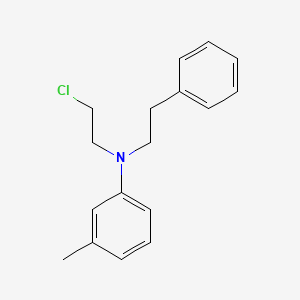
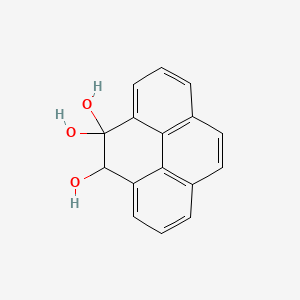
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
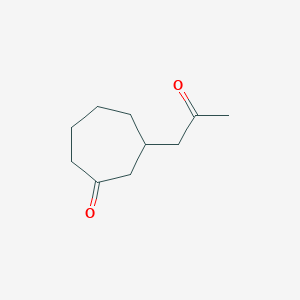
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
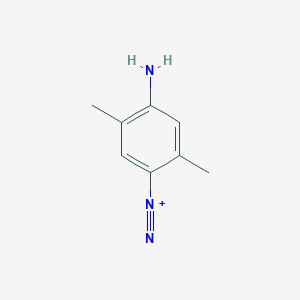
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
